molecular formula C16H12N2OS2 B2388706 N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 921815-79-4

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2388706
CAS No.: 921815-79-4
M. Wt: 312.41
InChI Key: VJKIVQAVTAZPMV-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of antiviral agents. This compound is built on the 8H-indeno[1,2-d]thiazole scaffold, which has been identified as a unique and potent chemotype for inhibiting the SARS-CoV-2 3CL protease (3CLpro or Mpro), a key enzyme essential for viral replication and a prime target for COVID-19 therapeutics . Research indicates that the 8H-indeno[1,2-d]thiazole core is critical for this inhibitory activity, as ring-opening or expansion analogues result in a complete loss of potency . The acetamide linkage at the 2-position of the thiazole ring, as seen in your compound's structure, is a common and pharmaceutically relevant feature that facilitates binding to biological targets; similar N-(thiazol-2-yl)acetamide and benzamide structures have been functionally characterized as potent and selective antagonists for other biological targets, such as the Zinc-Activated Channel (ZAC), demonstrating the versatility of this structural motif in drug discovery . The incorporation of the thiophen-2-yl moiety via the acetamide linker may further modulate the compound's electronic properties, lipophilicity, and overall binding characteristics. Thiophene-containing compounds are frequently explored in drug design for their diverse biological activities . The specific research value of this compound lies in its potential as a lead structure for optimizing non-peptidic, non-covalent inhibitors of SARS-CoV-2 3CLpro. Molecular docking studies of similar 8H-indeno[1,2-d]thiazole derivatives suggest that these molecules bind effectively into the substrate pockets (S1 and S2) of 3CLpro, forming key hydrogen bonds with residues like Asn142 and Glu166, and hydrophobic interactions with residues such as Met165 . This provides a rational structural basis for its mechanism of action. Furthermore, the 2-aminothiazole chemotype, in a broader context, is recognized as a privileged structure in neuroscience research, showing promise as a therapeutic lead for other challenging neurodegenerative conditions, such as prion diseases, due to its ability to achieve high brain concentrations . This reagent is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c19-14(9-11-5-3-7-20-11)17-16-18-15-12-6-2-1-4-10(12)8-13(15)21-16/h1-7H,8-9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKIVQAVTAZPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 8H-Indeno[1,2-d]thiazole Core

The indeno-thiazole scaffold is synthesized via cyclocondensation of 1-indanone with thiourea in the presence of bromine. This method, adapted from analogous thiazole syntheses, achieves high yields through careful control of stoichiometry and temperature.

Reaction Mechanism and Conditions

The reaction proceeds through bromination of 1-indanone at the α-position, followed by nucleophilic attack by thiourea to form the thiazole ring (Figure 1). Key parameters include:

  • Molar ratio : 1-indanone : thiourea : bromine = 1 : 2 : 1.1.
  • Solvent : Ethanol (dry, anhydrous).
  • Temperature : Reflux at 100°C for 5–6 hours.
  • Workup : Neutralization with aqueous ammonium hydroxide to precipitate the intermediate 2-amino-8H-indeno[1,2-d]thiazole .

Yield : 70–85%.

Table 1: Cyclocondensation Optimization
Parameter Optimal Value Effect on Yield
Bromine stoichiometry 1.1 equivalents Maximizes ring closure
Reaction time 5–6 hours Prevents over-bromination
Solvent polarity Ethanol (ε = 24.3) Enhances intermediate solubility

Preparation of 2-(Thiophen-2-yl)acetyl Chloride

The thiophene-acetamide side chain requires activation of 2-(thiophen-2-yl)acetic acid to its acid chloride. Two methods are validated:

Thionyl Chloride Activation

  • Reagents : 2-(Thiophen-2-yl)acetic acid + excess SOCl₂ (3–5 equivalents).
  • Conditions : Reflux at 70°C for 2 hours under inert atmosphere.
  • Workup : Excess SOCl₂ removed via rotary evaporation.

Purity : >95% (by ¹H NMR).

Oxalyl Chloride Activation

  • Reagents : Oxalyl chloride (1.2 equivalents), catalytic DMF.
  • Conditions : Stirred at 0°C → room temperature for 4 hours.
  • Advantage : Mild conditions reduce side reactions.

Amidation of 2-Amino-8H-indeno[1,2-d]thiazole

Coupling the acid chloride to the thiazole amine is achieved via two primary methods:

HATU-Mediated Coupling

  • Reagents : 2-(Thiophen-2-yl)acetyl chloride, HATU (1.0 equiv), DIPEA (3.0 equiv).
  • Solvent : DMF (anhydrous).
  • Conditions : Room temperature, 2 hours.
  • Yield : 68–75%.

Mechanism : HATU activates the carboxylate as an uronium intermediate, facilitating nucleophilic attack by the amine.

Table 2: Amidation Method Comparison
Method Yield (%) Purity (%) Cost Efficiency
HATU/DIPEA 68–75 >90 Low
Thionyl Chloride 58–65 85–90 Moderate

Direct Acid Chloride Coupling

  • Reagents : Pre-formed 2-(thiophen-2-yl)acetyl chloride (1.1 equiv), triethylamine (1.0 equiv).
  • Solvent : THF (anhydrous).
  • Conditions : Stirred at room temperature for 15 hours.
  • Yield : 58%.

Purification and Characterization

Chromatographic Purification

  • Stationary phase : Silica gel (230–400 mesh).
  • Eluent : Dichloromethane (DCM) or DCM/MeOH (98:2).
  • Recovery : 80–90%.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 12.81 (s, NH), 7.45–6.53 (aromatic protons).
  • IR : 1632 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N).
  • MS (ESI+) : m/z 313.4 [M+H]⁺.

Optimization and Alternative Routes

Solvent Effects

  • DMF vs. THF : DMF improves coupling efficiency due to higher polarity (ε = 36.7), but THF reduces side reactions.

Temperature Control

  • Amidation at 0°C : Minimizes epimerization but extends reaction time (24 hours).

Scalability Challenges

  • Gram-scale synthesis : Yields drop to 50–60% due to inefficient heat transfer in cyclocondensation.

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide, nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide as an inhibitor of viral proteases, particularly against SARS-CoV-2. A study found that derivatives of this compound exhibited significant inhibitory activity against the 3CL protease of SARS-CoV-2, with an IC50 value of 6.42 ± 0.90 µM, indicating its potential as a therapeutic agent in treating COVID-19 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that derivatives of this compound possess significant antibacterial effects against various pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 µg/mL for the most active derivatives, showcasing its potential in developing new antibacterial agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it was identified as a potent inhibitor of retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which plays a crucial role in autoimmune diseases . This inhibition was linked to the compound's ability to modulate Th17 cell differentiation, providing insights into its therapeutic potential in autoimmune disorders.

Anticancer Activity

This compound has shown promise in cancer research as well. It has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition and triggering apoptosis pathways . The structure-activity relationship (SAR) studies suggest that modifications to the thiophene and indeno-thiazole moieties can enhance its anticancer activity.

Organic Electronics

Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films and its favorable charge transport properties make it a candidate for further exploration in this field .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often include the formation of the indeno-thiazole core followed by the introduction of the thiophene moiety through acylation reactions .

Case Study: Antiviral Activity Against SARS-CoV-2

CompoundIC50 (µM)Target
This compound6.42 ± 0.90SARS-CoV-2 3CL protease

Case Study: Antimicrobial Efficacy

DerivativeMIC (µg/mL)Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Staphylococcus epidermidis

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indeno-Thiazole Derivatives

Several 8H-indeno[1,2-d]thiazol-2-amine derivatives (e.g., N-Allyl, N-Phenyl, and N-methyl variants) have been synthesized, with yields ranging from 12% to 53% depending on substituent steric and electronic effects . For instance, the methyl-substituted amine (53% yield) demonstrates higher synthetic efficiency compared to bulkier aryl groups, suggesting that the acetamide’s introduction may require optimized conditions to maintain yield .

Table 1: Comparison of Indeno-Thiazole Derivatives

Compound Substituent Yield (%) Key Functional Group Molecular Weight (g/mol)*
Target Compound Thiophen-2-yl acetamide N/A Acetamide ~349.4†
N-Methyl-8H-indeno[1,2-d]thiazol-2-amine Methylamine 53 Amine 203.3
N-(3-Fluorophenyl)-8H-indeno[1,2-d]thiazol-2-amine 3-Fluorophenyl 24 Amine 283.3

*Calculated based on provided data. †Estimated using molecular formula C₁₈H₁₃N₂OS₂.

Benzothiazole and Thiazole Acetamide Derivatives

Benzothiazole acetamides, such as (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, exhibit polypharmacological activity against MAO-B and BChE enzymes . Additionally, piperazine-linked thiazole acetamides (e.g., compounds 13–18 in ) show molecular weights of 408–438 g/mol and melting points >269°C, indicating higher thermal stability than the target compound, likely due to extended aromaticity .

Table 2: Key Thiazole Acetamide Derivatives

Compound (Reference) Substituent Biological Activity Melting Point (°C) Molecular Weight (g/mol)
Target Compound Thiophen-2-yl Potential antiviral N/A ~349.4
GSK1570606A 4-Fluorophenyl, pyridyl Inhibitor (undisclosed target) N/A 343.4
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide Dihydroisoquinolinyl MAO-B/BChE inhibition N/A ~407.5
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Piperazine, p-tolyl Anti-inflammatory (MMP inhibition) 289–290 422.54

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound belonging to the class of heterocyclic compounds. This article explores its biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features an indeno[1,2-d]thiazole moiety linked to a thiophene ring through an acetamide functional group. The synthesis typically involves multi-step organic reactions:

  • Formation of Indeno-thiazole Moiety : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Thiophene Ring : Coupling reactions such as Suzuki or Stille coupling using palladium catalysts.
  • Acetamide Formation : Finalization of the structure through acylation processes.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects.
  • Biofilm Inhibition : The compounds effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in some assays .
CompoundMIC (μg/mL)Biofilm Reduction (%)
7b0.2285
5a0.2580

Anticancer Activity

This compound has also been evaluated for anticancer properties. In vitro studies indicate that it may inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, suggesting potential in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Binding to the active sites of enzymes, thereby preventing their normal function.
  • Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.
  • DNA Intercalation : Inserting between DNA base pairs which disrupts replication and transcription processes.

Study on SARS-CoV-2 Inhibition

A notable study highlighted the compound's potential as a SARS-CoV-2 3CL protease inhibitor, with an IC50 value of 6.42 ± 0.90 μM. This finding underscores the relevance of this compound in developing antiviral therapies against COVID-19 .

Comparative Studies

Comparative studies have shown that variations in the chemical structure significantly affect biological activity. For instance, substituting different functional groups can enhance or diminish antimicrobial efficacy and enzyme inhibition potential .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing synthetic yield and purity of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide?

  • Methodology : Multi-step synthesis typically involves cyclization of the thiazole core, followed by acylation with thiophen-2-ylacetic acid derivatives. Key parameters include:

  • Temperature control : Excess heat may lead to side reactions (e.g., decomposition of thiophene or thiazole rings) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in acylation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .
    • Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Techniques :

  • NMR spectroscopy : Verify aromatic protons (δ 7.2–8.1 ppm for thiophene and indeno-thiazole protons) and acetamide carbonyl (δ ~168 ppm in 13C^{13}\text{C} NMR) .
  • Mass spectrometry : Molecular ion peak at m/z corresponding to C16H11N2OS2\text{C}_{16}\text{H}_{11}\text{N}_2\text{OS}_2 (calc. 335.04) .
  • X-ray crystallography (if crystalline): Resolve bond lengths/angles, e.g., C-S bond (~1.75 Å) in the thiazole ring .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for indeno-thiazole-acetamide derivatives?

  • Hypothesis-driven approach :

  • Assay variability : Compare results across cell lines (e.g., HEK-293 vs. HepG2) to identify tissue-specific effects .
  • Solubility factors : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
  • Metabolic stability : Perform liver microsome studies to assess if rapid degradation explains low in vivo activity despite strong in vitro results .

Q. How can structure-activity relationships (SAR) guide functionalization of this compound for enhanced target binding?

  • Key modifications :

Substituent Effect on Activity Mechanistic Insight
Thiophene-2-yl↑ π-π stacking with aromatic residues (e.g., EGFR kinase) Enhances binding affinity by ~30% vs. phenyl analogs
Indeno-thiazole core↑ Planarity improves DNA intercalation (IC50 ~2 µM in topoisomerase assays) Rigidity reduces entropy penalty during binding
Acetamide linkerModulate solubility via alkyl chain elongation (logP reduction by 0.5 units per -CH2- group) Hydrophilicity critical for blood-brain barrier penetration
  • Computational tools : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes with targets like PARP-1 or COX-2 .

Q. What experimental designs resolve conflicting mechanistic hypotheses (e.g., enzyme inhibition vs. receptor antagonism)?

  • Stepwise validation :

Kinetic assays : Measure KiK_i values for enzyme targets (e.g., HDACs) under varying substrate concentrations .

Receptor binding : Use SPR (surface plasmon resonance) to quantify binding affinity (KDK_D) for GPCRs or nuclear receptors .

Gene knockdown : CRISPR/Cas9-mediated deletion of suspected targets (e.g., STAT3) to confirm loss of compound efficacy .

Data Analysis and Reproducibility

Q. How should researchers interpret discrepancies in cytotoxicity profiles across studies?

  • Factors to evaluate :

  • Dose-response curves : Ensure IC50 values are calculated from ≥6 data points to minimize error .
  • Mitochondrial toxicity : Use resazurin assays (viability) alongside LDH release (necrosis) to distinguish mechanisms .
  • Batch variability : Compare synthesis lots via LC-MS to rule out impurities (e.g., residual acetic anhydride) .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process optimization :

  • Continuous flow reactors : Improve yield consistency (>90%) vs. batch methods .
  • In-line analytics : Use FTIR probes to monitor intermediate formation (e.g., thioamide at 1250 cm1^{-1}) .
    • Documentation : Report exact equivalents of reagents (e.g., 1.05 eq. acetic anhydride) and stirring rates (RPM) .

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